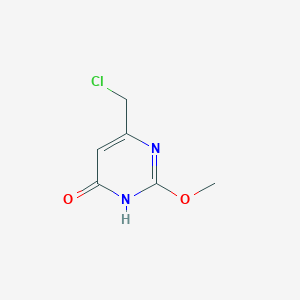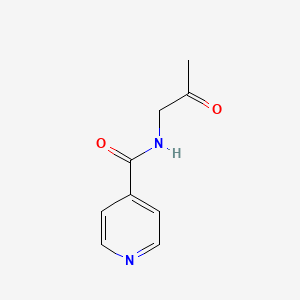
4-Methyleneisochromane
Overview
Description
4-Methyleneisochromane is an organic compound with the molecular formula C10H10O. It is a derivative of isochroman, characterized by the presence of a methylene group at the fourth position of the isochroman ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyleneisochromane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-(2-hydroxyphenyl)ethanol with formaldehyde in the presence of an acid catalyst can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, which can provide high yields and selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyleneisochromane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted isochromans, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methyleneisochromane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 4-Methyleneisochromane involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Isochroman: Lacks the methylene group at the fourth position.
Chromone: Contains a carbonyl group at the fourth position instead of a methylene group.
Chromanone: Similar structure but with a different functional group at the fourth position
Uniqueness
Its methylene group at the fourth position allows for unique chemical transformations and interactions compared to its analogs .
Properties
CAS No. |
87280-13-5 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4-methylidene-1H-isochromene |
InChI |
InChI=1S/C10H10O/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5H,1,6-7H2 |
InChI Key |
ITLGBCGWOPTPOK-UHFFFAOYSA-N |
Canonical SMILES |
C=C1COCC2=CC=CC=C12 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(2-Fluoro-phenyl)-benzooxazol-5-yl]-methanol](/img/structure/B8678712.png)
![(4aR,7aR)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B8678716.png)


![5-fluoro-3-[(4-piperidinyl)methyl]-1H-indole](/img/structure/B8678742.png)
![1-[(2-Fluorophenyl)methyl]cycloheptan-1-ol](/img/structure/B8678750.png)


![3-[(6-Bromopyridin-2-yl)amino]propane-1,2-diol](/img/structure/B8678770.png)


![1-[(2-Methoxyethoxy)methyl]-1H-pyrazole](/img/structure/B8678808.png)


